molecular formula C35H34BrN B13736371 N-(9-Anthracenemethyl)cinchonium bromide

N-(9-Anthracenemethyl)cinchonium bromide

Cat. No.: B13736371
M. Wt: 548.6 g/mol
InChI Key: DCVKTRNEPIAXLT-UHFFFAOYSA-M
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Description

N-(9-Anthracenemethyl)cinchonium bromide is a chemical compound with the molecular formula C34H33BrN2O and a molecular weight of 548.565 g/mol. This compound is known for its unique structure, which combines the anthracene moiety with the cinchonium framework, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Anthracenemethyl)cinchonium bromide typically involves the reaction of cinchonine with 9-anthracenemethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9-Anthracenemethyl)cinchonium bromide undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted cinchonium derivatives.

Scientific Research Applications

N-(9-Anthracenemethyl)cinchonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral phase-transfer catalyst in asymmetric synthesis.

    Biology: Employed in the study of molecular interactions and binding studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(9-Anthracenemethyl)cinchonium bromide involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the cinchonium framework provides chiral recognition. These interactions enable the compound to act as an effective chiral phase-transfer catalyst, facilitating asymmetric reactions by transferring chiral information to the substrate.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Anthracenemethyl)cinchonidinium bromide
  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
  • N-(9-Anthracenemethyl)cinchonindinium chloride

Uniqueness

N-(9-Anthracenemethyl)cinchonium bromide stands out due to its unique combination of the anthracene and cinchonium moieties. This structure provides both chiral recognition and π-π stacking capabilities, making it a versatile compound in various applications. Its ability to act as a chiral phase-transfer catalyst is particularly noteworthy, as it enables highly selective and efficient asymmetric synthesis.

Properties

Molecular Formula

C35H34BrN

Molecular Weight

548.6 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1

InChI Key

DCVKTRNEPIAXLT-UHFFFAOYSA-M

Canonical SMILES

C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-]

Origin of Product

United States

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